2-[3-(2-Fluoro-4-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[3-(2-Fluoro-4-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group substituted with a fluoro and nitro group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
The synthesis of 2-[3-(2-Fluoro-4-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a palladium catalyst such as palladium(II) acetate, a base like potassium carbonate, and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Chemical Reactions Analysis
2-[3-(2-Fluoro-4-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro and nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cross-Coupling: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(2-Fluoro-4-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2-Fluoro-4-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the palladium catalyst facilitates the oxidative addition of the aryl halide to form a palladium complex. This complex then undergoes transmetalation with the organoboron compound, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
2-[3-(2-Fluoro-4-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds such as:
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Formylphenylboronic acid: Another boronic acid derivative with different substituents on the phenyl ring.
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: A compound with a similar phenoxy group but different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.
Properties
IUPAC Name |
2-[3-(2-fluoro-4-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BFNO5/c1-17(2)18(3,4)26-19(25-17)12-6-5-7-14(10-12)24-16-9-8-13(21(22)23)11-15(16)20/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHQNGRPISSQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BFNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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